Cas no 2172182-29-3 (2-(difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid)

2-(Difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid is a fluorinated furan carboxylic acid derivative with a tetrahydropyran substituent, offering unique structural features for applications in medicinal chemistry and agrochemical research. The difluoromethyl group enhances metabolic stability and lipophilicity, while the oxan-4-yl moiety contributes to conformational flexibility. This compound serves as a versatile intermediate for synthesizing bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its carboxylic acid functionality allows for further derivatization, enabling the creation of amides, esters, or other conjugates. The combination of fluorine substitution and heterocyclic architecture makes it a valuable scaffold for optimizing pharmacokinetic properties in drug discovery.
2-(difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid structure
2172182-29-3 structure
Product Name:2-(difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid
CAS No:2172182-29-3
MF:C12H14F2O4
MW:260.233971118927
CID:6330270
PubChem ID:165602794
Update Time:2025-10-13

2-(difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid
    • 2172182-29-3
    • EN300-1615654
    • Inchi: 1S/C12H14F2O4/c1-6-8(12(15)16)10(11(13)14)18-9(6)7-2-4-17-5-3-7/h7,11H,2-5H2,1H3,(H,15,16)
    • InChI Key: UJGSTSMMQCEHBY-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C(=O)O)C(C)=C(C2CCOCC2)O1)F

Computed Properties

  • Exact Mass: 260.08601525g/mol
  • Monoisotopic Mass: 260.08601525g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 59.7Ų

2-(difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid Pricemore >>

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Additional information on 2-(difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid

Recent Advances in the Study of 2-(Difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic Acid (CAS: 2172182-29-3)

The compound 2-(difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid (CAS: 2172182-29-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the synthetic pathways for 2-(difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid, emphasizing its efficient production through multi-step organic reactions involving difluoromethylation and furan ring formation. Researchers have optimized the reaction conditions to achieve high yields and purity, which are critical for further pharmacological evaluations. The compound's structural novelty, characterized by the presence of a difluoromethyl group and a tetrahydropyran (oxane) ring, has been a focal point in these synthetic efforts.

In terms of biological activity, preliminary in vitro studies have demonstrated that 2-(difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid exhibits promising inhibitory effects against specific enzymatic targets, particularly those involved in inflammatory pathways. For instance, the compound has shown selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin biosynthesis pathway, suggesting its potential as an anti-inflammatory agent. Further mechanistic studies are underway to elucidate its binding affinity and mode of action.

Moreover, recent pharmacokinetic studies have explored the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Early results indicate favorable oral bioavailability and metabolic stability, which are essential for its development as a therapeutic agent. However, challenges such as potential off-target effects and toxicity profiles require further investigation to ensure its safety and efficacy in vivo.

The potential applications of 2-(difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid extend beyond anti-inflammatory therapy. Researchers are also investigating its role in other disease models, including cancer and neurodegenerative disorders. For example, its ability to modulate reactive oxygen species (ROS) production and apoptosis pathways has sparked interest in its use as an adjunct therapy in oncology.

In conclusion, 2-(difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid (CAS: 2172182-29-3) represents a promising candidate in medicinal chemistry, with its unique structure and diverse biological activities. Ongoing research aims to address the remaining challenges and unlock its full therapeutic potential. This briefing underscores the importance of continued exploration and collaboration in advancing this compound toward clinical applications.

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